Aminopentamide sulfate
Overview
Description
Aminopentamide sulfate is a chemical compound primarily used in veterinary medicine. It is known for its antispasmodic properties, which help control vomiting, diarrhea, and gastrointestinal pain or spasms in dogs and cats . The systematic name of this compound is 4-(dimethylammonium)-2,2-diphenylpentanamide hydrogen sulfate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of aminopentamide sulfate involves several steps. Initially, the compound is synthesized by reacting 4-dimethylaminobutyronitrile with benzophenone in the presence of a reducing agent. This reaction forms 4-(dimethylamino)-2,2-diphenylbutyronitrile, which is then hydrolyzed to produce aminopentamide .
Industrial Production Methods
In industrial settings, this compound is produced by reacting aminopentamide with sulfuric acid. The reaction is carried out under controlled conditions to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions
Aminopentamide sulfate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: This compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound .
Scientific Research Applications
Aminopentamide sulfate has several scientific research applications:
Mechanism of Action
Aminopentamide sulfate exerts its effects by acting as a cholinergic blocking agent for smooth muscle. Its action is similar to that of atropine, where it inhibits the action of acetylcholine on muscarinic receptors. This inhibition reduces smooth muscle contractions, thereby alleviating spasms and associated symptoms .
Comparison with Similar Compounds
Similar Compounds
Atropine: Like aminopentamide sulfate, atropine is a cholinergic blocking agent used to treat spasms.
Hyoscyamine: Another antispasmodic agent with similar properties.
Scopolamine: Used to treat motion sickness and postoperative nausea, it also has antispasmodic effects.
Uniqueness
This compound is unique in its specific application in veterinary medicine, particularly for treating gastrointestinal disorders in dogs and cats. Its targeted action on smooth muscle makes it a preferred choice for managing gastrointestinal spasms in animals .
Biological Activity
Aminopentamide sulfate, also known as aminopentamide hydrogen sulfate, is an anticholinergic agent primarily used as a smooth muscle antispasmodic in veterinary medicine. It is particularly effective for managing gastrointestinal disorders in dogs and cats, including conditions that lead to vomiting and diarrhea. This article delves into the biological activity of this compound, supported by research findings, case studies, and detailed structural analyses.
Aminopentamide functions by blocking cholinergic receptors in smooth muscle, leading to decreased gastrointestinal motility. Its pharmacological profile is similar to that of atropine but with greater specificity for the gastrointestinal tract. The compound reduces the amplitude and tone of colonic contractions, gastric secretions, and gastric acidity more effectively than atropine, making it a preferred choice for treating acute abdominal visceral spasms and pylorospasm in animals .
Pharmacological Properties
- Antispasmodic Effect : this compound significantly reduces colonic contractions, which aids in alleviating symptoms associated with gastrointestinal distress.
- Gastric Secretions : It lowers gastric secretions and acidity, which can be beneficial in conditions like hypertrophic gastritis.
- Duration of Action : The effects of aminopentamide last longer compared to other anticholinergic agents like atropine, providing extended relief from symptoms .
Structural Analysis
The crystal structure of aminopentamide hydrogen sulfate has been elucidated using synchrotron X-ray powder diffraction. The compound crystallizes in a layered structure with hydrogen sulfate anions at the core and aminopentamide cations on the periphery. Notably, strong hydrogen bonding interactions stabilize the structure, influencing its biological activity .
Structural Feature | Description |
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Space Group | P21/c |
Unit Cell Dimensions | a = 17.62255 Å, b = 6.35534 Å, c = 17.82499 Å |
Hydrogen Bonds | Strong charge-assisted O–H⋯O bonds between anions; N–H⋯O bonds between cations and anions |
Case Study 1: Canine Intestinal Lymphangiectasia
In a clinical setting, a 9-year-old beagle presented with vomiting after dietary changes. Aminopentamide hydrogen sulfate was administered at a dosage of 0.2 mg IM as an antiemetic. The patient exhibited improvement in symptoms post-treatment, highlighting the efficacy of aminopentamide in acute gastrointestinal distress .
Case Study 2: Management of Anorectal Disease
Another study reported the use of aminopentamide for managing discomfort associated with anorectal diseases in dogs. The antispasmodic properties provided significant relief from abdominal pain and improved overall well-being .
Research Findings
Research indicates that aminopentamide's effects are not only limited to its antispasmodic properties but also extend to its ability to modulate gastrointestinal motility effectively. A comparative study demonstrated that aminopentamide reduces gastric motility more significantly than other anticholinergics, which can be crucial in managing conditions characterized by excessive motility .
Properties
IUPAC Name |
4-(dimethylamino)-2,2-diphenylpentanamide;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O.H2O4S/c1-15(21(2)3)14-19(18(20)22,16-10-6-4-7-11-16)17-12-8-5-9-13-17;1-5(2,3)4/h4-13,15H,14H2,1-3H3,(H2,20,22);(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKOQGPXZRQQHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N)N(C)C.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
60-46-8 (Parent) | |
Record name | (2-(2-(Dimethylammonio)propyl)-1-oxo-2,2-diphenylethyl)ammonium sulphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035144639 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7057604 | |
Record name | Aminopentamide sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7057604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35144-63-9, 20701-77-3, 99671-71-3, 60-46-8 | |
Record name | Benzeneacetamide, α-[2-(dimethylamino)propyl]-α-phenyl-, sulfate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35144-63-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aminopentamide sulfate [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020701773 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2-(2-(Dimethylammonio)propyl)-1-oxo-2,2-diphenylethyl)ammonium sulphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035144639 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aminopentamide hemisulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099671713 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aminopentamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759162 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Aminopentamide sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7057604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMINOPENTAMIDE SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20P9NI883O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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